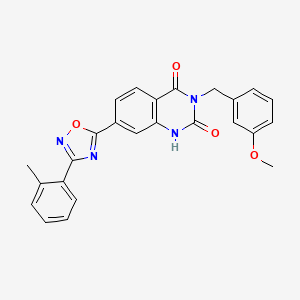![molecular formula C19H16N6O3S B2969011 2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide CAS No. 1396631-28-9](/img/structure/B2969011.png)
2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups including a pyrazine ring, an oxadiazole ring, and a pyridine ring. These rings are all nitrogen-containing heterocycles, which are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecule’s structure is likely to be planar due to the conjugated system of double bonds in the rings. This conjugation also means the molecule might absorb light in the UV/visible region, making it potentially useful for dye or sensor applications .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the pyrazine ring can participate in electrophilic substitution reactions, while the oxadiazole ring can undergo nucleophilic substitution .Aplicaciones Científicas De Investigación
Synthetic Pathways and Structural Modifications
Research on the synthesis and structural modifications of compounds structurally similar to "2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide" has led to the development of new heterocyclic compounds. For instance, Moustafa et al. (2017) reported on the synthesis of new N-linked pyrimidine-2-amines with pyrazinopyrimidines and thienopyrimidines, highlighting efficient methods for creating compounds with potential biological activity (Moustafa, Ahmed, & Khodairy, 2017). Similarly, Darwish et al. (2010) described the synthesis of pyridine-based heterocycles that incorporate a pyridine-2-ylcarboxamido moiety, indicating a versatile approach to generating structurally diverse compounds with potential for further functionalization (Darwish, Kheder, & Farag, 2010).
Antimicrobial and Anticancer Properties
The modification of pyridine and pyrazine structures, akin to the core structure of "2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide", has been explored for antimicrobial and anticancer applications. Gezginci, Martin, and Franzblau (1998) studied pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and their antimycobacterial activity against Mycobacterium tuberculosis, demonstrating the potential of these compounds in addressing tuberculosis (Gezginci, Martin, & Franzblau, 1998). Additionally, Nagender et al. (2016) synthesized novel pyrazolo[3,4-b]pyridine derivatives as anticancer agents, identifying compounds with promising activity against human cancer cell lines, showcasing the therapeutic potential of such compounds (Nagender et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could explore the potential uses of this compound in various fields. For example, its structure suggests it might have biological activity, so it could be studied as a potential pharmaceutical . Alternatively, its conjugated structure suggests it might have interesting optical properties, so it could be studied for use in dyes or sensors .
Propiedades
IUPAC Name |
2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3S/c1-12(17(26)22-10-13-4-3-9-29-13)25-8-2-5-14(19(25)27)18-23-16(24-28-18)15-11-20-6-7-21-15/h2-9,11-12H,10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMUGJPJCPITBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CS1)N2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide](/img/no-structure.png)
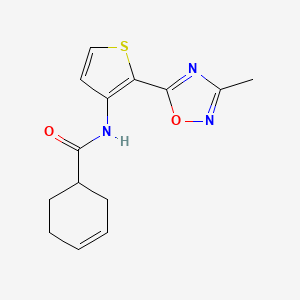
![(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2968932.png)

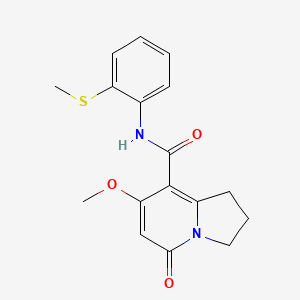
![Tert-butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2968937.png)


![4-hydroxy-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2968942.png)
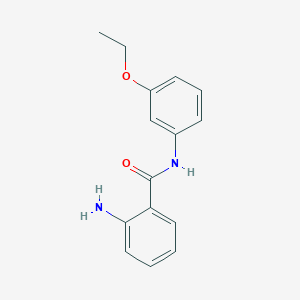
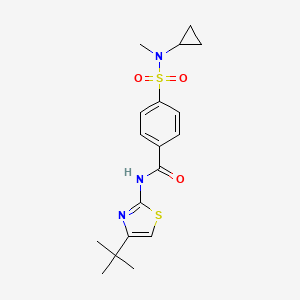
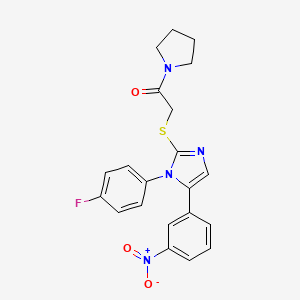
![3-(4-Chlorobenzyl)-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2968950.png)
